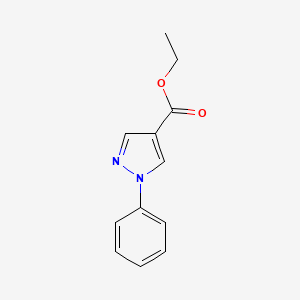

3-(Furan-3-yl)-3-oxopropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

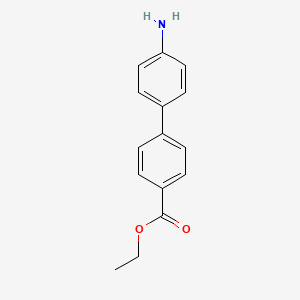

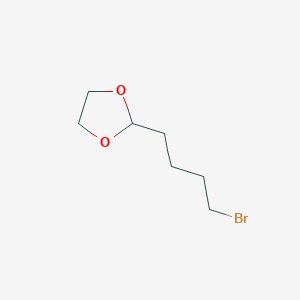

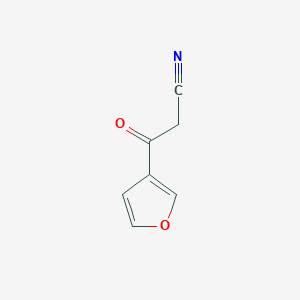

3-(Furan-3-yl)-3-oxopropanenitrile is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and a nitrile group attached to a three-carbon chain with a ketone functionality. This structure makes it a versatile intermediate in organic synthesis, particularly in the formation of furan-containing heterocycles.

Synthesis Analysis

The synthesis of derivatives of 3-(furan-3-yl)-3-oxopropanenitrile has been explored through oxidative cyclizations using manganese(III) acetate. For instance, the reaction of 3-oxopropanenitriles with various alkenes has led to the formation of 4,5-dihydrofuran-3-carbonitriles with good yields. Specifically, the treatment of these nitriles with 2-thienyl substituted alkenes resulted in higher yields compared to phenyl substituted derivatives . This indicates that the choice of substituents on the alkenes plays a significant role in the efficiency of the cyclization process.

Molecular Structure Analysis

The molecular structure of 3-(furan-3-yl)-3-oxopropanenitrile derivatives is characterized by the presence of a dihydrofuran ring, which is a saturated version of the furan ring, and a nitrile group. The presence of the furan ring is crucial for the electronic properties of the molecule, which can be further modified by introducing different substituents at various positions on the ring .

Chemical Reactions Analysis

The reactivity of 3-(furan-3-yl)-3-oxopropanenitrile derivatives is highlighted by their ability to undergo further chemical transformations. For example, these compounds can be used as monomers for the synthesis of polymers with electrochromic properties. The oxidation of these nitriles, followed by polymerization, can lead to the formation of homopolymers and copolymers with distinct electrochromic properties, which are useful in electronic display applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(furan-3-yl)-3-oxopropanenitrile derivatives are influenced by their molecular structure. The electrochemical, spectroelectrochemical, and morphological properties of polymers derived from these nitriles have been studied. For instance, differences in cyclic voltammetry and UV-visible spectroscopy indicate the successful copolymerization of these monomers with other compounds like EDOT. The resulting copolymer films exhibit stability, fast response times, and good optical contrast, making them suitable for electrochromic device (ECD) applications .

科学的研究の応用

Electrochromic Properties

Research has synthesized new derivatives involving 3-oxopropanenitriles, demonstrating their application in electrochromic properties. For example, the study by Abaci et al. (2016) investigated the electrochromic properties of homopolymers and co-polymers synthesized from thiophene–furan–thiophene type monomers, including 3-oxopropanenitriles, which showed distinct electrochromic properties and are considered candidates for electronic display applications (Abaci et al., 2016).

Heterocyclic Synthesis

3-oxopropanenitriles are also used in the synthesis of various heterocyclic compounds. Fadda et al. (2014) reviewed the synthesis of heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, highlighting its importance in synthesizing precursors for other complex molecules (Fadda et al., 2014).

Antioxidant Evaluation

Gouda et al. (2016) conducted a study focusing on the antioxidant properties of certain compounds synthesized from 3-oxopropanenitriles. They used these compounds as intermediates in the synthesis of nicotinonitriles, which were then evaluated for their antioxidant capabilities (Gouda et al., 2016).

Photophysical Properties

Kumar et al. (2015) explored the photophysical properties of furans synthesized from 3-oxopropanenitriles. They developed a solvent- and catalyst-free synthesis method under microwave irradiation, leading to compounds with potential applications in the field of metal ion sensors (Kumar et al., 2015).

Synthesis of Furan Derivatives

Research by Zhang et al. (2017) demonstrated the synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using 3-oxopropanenitriles. This method avoided the use of expensive transition-metals and provided a straightforward approach to synthesizing furan derivatives (Zhang et al., 2017).

Chemical Reactions and Molecular Structures

The study by Deliomeroglu et al. (2012) focused on the Mn(OAc)3-promoted sulfur-directed addition of an active methylene compound to alkenes, using 3-oxopropanenitriles. This study provided insights into the chemical reactions and molecular structures involving 3-oxopropanenitriles (Deliomeroglu et al., 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(furan-3-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKYZLXNMLUVRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551371 |

Source

|

| Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-3-yl)-3-oxopropanenitrile | |

CAS RN |

96220-13-2 |

Source

|

| Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。